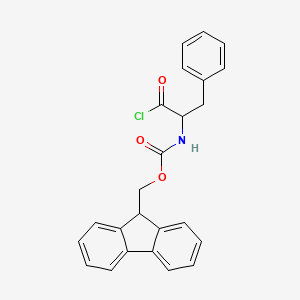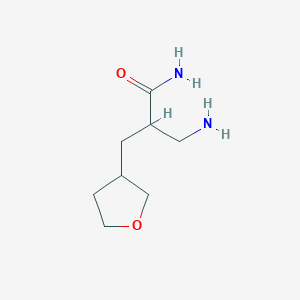
2-Amino-1-(2-methylphenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-1-(2-methylphenyl)ethanone is an organic compound with the molecular formula C_9H_11NO It is a derivative of phenylalanine and contains an amino group attached to the alpha carbon of a methylated phenyl ring
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 2-methylbenzaldehyde with ammonia in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Ammonolysis of Halides: Another method is the ammonolysis of 2-methylphenyl halides, such as 2-methylbenzyl chloride, using ammonia under high pressure and temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are often used.
Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form 2-amino-1-(2-methylphenyl)ethanoic acid.
Reduction: Reduction can yield 2-amino-1-(2-methylphenyl)ethanol.
Substitution: Substitution reactions can produce various N-alkyl, N-aryl, and N-heteroaryl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands. Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 2-Amino-1-(2-methylphenyl)ethanone exerts its effects depends on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific derivatives formed.
Comparaison Avec Des Composés Similaires
2-Amino-1-(3-methylphenyl)ethanone: Similar structure but with a different position of the methyl group on the phenyl ring.
2-Amino-1-(4-methylphenyl)ethanone: Another positional isomer with the methyl group at the para position.
2-Amino-1-phenylethanone: The parent compound without the methyl group.
Uniqueness: The presence of the methyl group at the ortho position in 2-Amino-1-(2-methylphenyl)ethanone influences its chemical reactivity and biological activity, making it distinct from its positional isomers and the parent compound.
Propriétés
IUPAC Name |
2-amino-1-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-7-4-2-3-5-8(7)9(11)6-10/h2-5H,6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEAIZFPQCTWHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,3,3',3'-Tetramethyl-5,5'-dinitro-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-6,6'-diol](/img/structure/B15327549.png)





![2-Azabicyclo[2.2.1]heptane-5,6-diol](/img/structure/B15327594.png)




